![molecular formula C9H9NO2S B1587043 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide CAS No. 337508-71-1](/img/structure/B1587043.png)
2,3-Dihydro-1,4-benzodioxine-6-carbothioamide
Overview
Description
2,3-Dihydro-1,4-benzodioxine-6-carbothioamide, also known as MDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDB is a heterocyclic compound that contains a benzodioxine ring and a carbothioamide functional group. It has been shown to possess a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of 2-substituted 1,4-benzodioxanes . This process involves the use of a versatile catalyst system for the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines . The process yields excellent enantioselectivities of up to 99:1 er .
Biological Activities
1,4-Benzodioxane derivatives, which include 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide, possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
Synthesis of Chiral Compounds
The compound is used in the synthesis of enantiomerically enriched 2,3-dihydro-1,4-benzodioxine containing compounds . This process primarily focuses on the use of chiral building blocks or enzymatic kinetic resolution of carboxylic acids and derivatives .
Medicinal Chemistry
In medicinal chemistry, the precise configuration of molecules is a crucial determinant of their pharmacological properties . The 2,3-dihydro-1,4-benzodioxine or benzo-1,4-dioxane substructure is a chemical motif that has garnered significant attention due to its presence in various drugs and drug candidates .
Synthesis of Analogs
The compound is useful in synthesizing analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor . This process involves a synthetic strategy to obtain 2- (1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine .
Inhibition of Hypoxic Tumors
A 1,4-benzoxazine, which can be derived from 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide, has been found to inhibit hypoxic tumors by downregulating hypoxia-induced genes . This compound exhibits low toxicity to normoxic cells .
Anti-Angiogenesis
2,3-Dihydro-1,4-benzoxazines have been investigated as orally bioavailable anticancer agents via inhibition of angiogenesis . This process involves the use of the compound as a potential therapeutic agent in cancer treatment .
Assignment of Configuration
The compound is used in the assignment of configuration of the two diastereomers 2 S - (1 R -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2 S - (1 S -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine . This process is carried out by means of molecular modeling 1 H and 2D Nuclear Overhauser Effect NMR techniques .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-2,5H,3-4H2,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHHEZXXQRXOCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381482 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-6-carbothioamide | |
CAS RN |
337508-71-1 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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